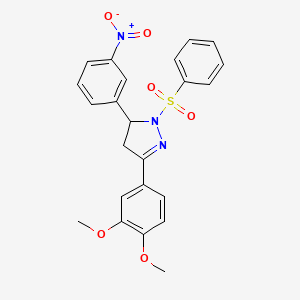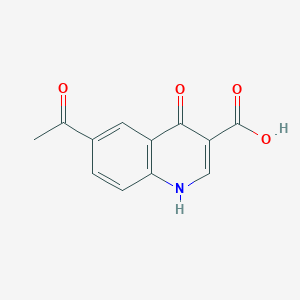![molecular formula C15H13ClO4 B2651767 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 861506-81-2](/img/structure/B2651767.png)
2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid” is a specialized reagent often used in biomedical research . It plays a crucial role in the creation of controlled substance inhibitors aimed at treating conditions like leukemia and lymphoma .
Physical And Chemical Properties Analysis
The compound “this compound” appears as a grey powder . It has a melting point range of 124.3 - 126.1 °C . The molecular weight is 262.50 .Applications De Recherche Scientifique
Synthesis Methods and Chemical Reactions
- Electrochemical Oxidation for Introducing Oxo Group: A method involving electrochemical oxidation to introduce oxo groups into cyclic amines, demonstrating a general approach that could potentially be adapted for modifications of similar compounds (Matsumura, Takeshima, & Okita, 1994).
- Oxidative Demethylation by Microbes: Dicamba (3,6-dichloro-2-methoxybenzoic acid) undergoes oxidative demethylation by soil microbes, indicating biodegradation pathways for related aromatic compounds (Dumitru et al., 2009).
Environmental and Degradation Studies
- Herbicide Degradation in Aquatic Environments: Research on the mineralization of dicamba in water through advanced oxidation processes, providing insight into the environmental fate of similar aromatic herbicides (Brillas, Baños, & Garrido, 2003).
Material Science and Polymer Research
- Polyaniline Doping: Exploration of doping polyaniline with benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, to alter electrical conductivity, offering pathways for the development of conductive materials and coatings (Amarnath & Palaniappan, 2005).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-8-4-6-11(15(17)18)14(13)20-9-10-5-2-3-7-12(10)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMALTUQSQKWTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2651684.png)



![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2651691.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2651692.png)


![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B2651697.png)
![4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2651699.png)

![N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2651701.png)

![2-Methoxy-N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2651705.png)